molecular formula C11H19N3 B1399959 3-(2-Propyl-1H-imidazol-1-yl)piperidine CAS No. 1343327-36-5

3-(2-Propyl-1H-imidazol-1-yl)piperidine

Cat. No. B1399959
CAS RN: 1343327-36-5
M. Wt: 193.29 g/mol
InChI Key: IKQUMFGAGSMFMY-UHFFFAOYSA-N
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Description

“3-(2-Propyl-1H-imidazol-1-yl)piperidine” is a chemical compound with the CAS Number: 1343327-36-5 . It has a molecular weight of 193.29 . The compound is an oil at room temperature .


Synthesis Analysis

Imidazole, the core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized from glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “3-(2-Propyl-1H-imidazol-1-yl)piperidine” includes a five-membered imidazole ring attached to a piperidine ring via a propyl chain . The InChI Code for this compound is 1S/C11H19N3/c1-2-4-11-13-7-8-14 (11)10-5-3-6-12-9-10/h7-8,10,12H,2-6,9H2,1H3 .


Chemical Reactions Analysis

Imidazole, a key component of this compound, is known for its broad range of chemical and biological properties . It shows both acidic and basic properties, making it amphoteric in nature . It also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

“3-(2-Propyl-1H-imidazol-1-yl)piperidine” is an oil at room temperature . It has a molecular weight of 193.29 .

Scientific Research Applications

Cytochrome P450 Inhibition One significant application of similar chemical structures is in the inhibition of Cytochrome P450 isoforms in human liver microsomes, which is crucial for understanding drug-drug interactions due to metabolism-based changes when multiple drugs are administered. Potent and selective chemical inhibitors are used to assess the contribution of various CYP isoforms to the total metabolism, aiding in predicting potential drug-drug interactions (Khojasteh et al., 2011).

Catalysis in Organic Synthesis Compounds with the piperidine structure, such as 3-(2-Propyl-1H-imidazol-1-yl)piperidine, play a crucial role in catalysis, especially in C-N bond-forming cross-coupling reactions. These reactions are pivotal in creating complex organic molecules for pharmaceuticals and other applications, showcasing the compound's utility in recyclable copper catalyst systems for organic synthesis (Kantam et al., 2013).

Enzyme Inhibition for Diabetes Treatment Another research application is in the inhibition of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus. Inhibitors of DPP IV, which could potentially include compounds structurally related to 3-(2-Propyl-1H-imidazol-1-yl)piperidine, have been reported as antidiabetic drugs. This highlights the compound's relevance in developing new therapeutic strategies for diabetes (Mendieta et al., 2011).

Inhibition of Chemokine Receptors Research into small molecule antagonists for chemokine receptors, such as CCR3, involves structures that include piperidine derivatives. These antagonists are explored for the treatment of allergic diseases, such as asthma and allergic rhinitis. The detailed structure-activity relationships of these molecules provide insights into designing effective treatments for allergic inflammation (Willems & IJzerman, 2009).

Chemical and Pharmacological Studies The diverse chemical and pharmacological properties of piperidine alkaloids from Pinus and related genera have been extensively studied. These studies include the synthesis, characterization, and exploration of their potential therapeutic applications, demonstrating the broad scope of research involving compounds like 3-(2-Propyl-1H-imidazol-1-yl)piperidine (Singh et al., 2021).

Safety and Hazards

The safety information available for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(2-Propyl-1H-imidazol-1-yl)piperidine” are not mentioned in the retrieved papers, imidazole derivatives have been highlighted for their broad range of chemical and biological properties . This suggests potential for further exploration and development of new drugs based on this structure .

properties

IUPAC Name

3-(2-propylimidazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-2-4-11-13-7-8-14(11)10-5-3-6-12-9-10/h7-8,10,12H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQUMFGAGSMFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CN1C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Propyl-1H-imidazol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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